molecular formula C30H34N6O5S B11664280 N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B11664280
M. Wt: 590.7 g/mol
InChI Key: OBZAMFRELSCURU-FDAWAROLSA-N
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Description

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a diethylamino group, a hydroxyphenyl group, and a triazole ring, among other functional groups.

Preparation Methods

The synthesis of N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the hydrazide: This involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with a suitable reagent to form the triazole ring.

    Functional group modifications:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide: This compound shares a similar core structure but differs in the presence of the benzo[g]indazole ring.

    N-{(E)-[4-(Diethylamino)phenyl]methylidene}-N-phenylamine: This compound has a simpler structure, lacking the triazole and sulfanyl groups.

The uniqueness of N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties that may not be present in the similar compounds .

Properties

Molecular Formula

C30H34N6O5S

Molecular Weight

590.7 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C30H34N6O5S/c1-6-35(7-2)23-14-13-20(24(37)17-23)18-31-32-27(38)19-42-30-34-33-29(36(30)22-11-9-8-10-12-22)21-15-25(39-3)28(41-5)26(16-21)40-4/h8-18,37H,6-7,19H2,1-5H3,(H,32,38)/b31-18+

InChI Key

OBZAMFRELSCURU-FDAWAROLSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)O

Origin of Product

United States

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